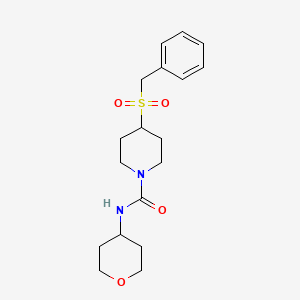

N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-(oxan-4-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c21-18(19-16-8-12-24-13-9-16)20-10-6-17(7-11-20)25(22,23)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHSEEWWKRUDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxane ring and the piperidine moiety. The phenylmethanesulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide exhibits significant anticancer properties. For instance, in a study evaluating various compounds for their cytotoxic effects against cancer cell lines, this compound demonstrated promising results against several types of tumors, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential utility in developing new antibiotics or antimicrobial therapies . This aspect is particularly relevant given the rising concern over antibiotic resistance globally.

Synthesis and Chemical Reactions

N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in diverse chemical reactions, including:

- Nucleophilic substitutions : The sulfonamide group can be modified to create derivatives with enhanced biological activity.

- Coupling reactions : It can be used to synthesize more complex molecules through coupling with other aromatic systems .

Case Study 1: Anticancer Compound Development

A recent study explored the modification of sulfonamide derivatives to enhance their anticancer efficacy. By incorporating the structure of N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide into new molecular hybrids, researchers observed increased potency against resistant cancer cell lines . This illustrates the compound's potential as a scaffold for developing novel anticancer agents.

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested the antimicrobial efficacy of N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth effectively, highlighting its potential application in treating infections .

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide with piperidine-carboxamide and sulfonamide derivatives from the evidence, focusing on structural motifs, substituent effects, and inferred pharmacological relevance.

Table 1: Key Structural and Functional Comparisons

Key Findings and Analysis

Sulfonamide vs. Carboxamide Dominance: The target compound’s phenylmethanesulfonyl group distinguishes it from analogs like N-(4-phenoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (acetamide linker).

Oxan-4-yl vs. Heterocyclic Substituents: The oxan-4-yl group in the target compound may improve solubility compared to lipophilic substituents (e.g., trifluoromethylpyrimidinyl in ).

Biological Activity Trends :

- Piperidine-carboxamides with aromatic or heteroaromatic substituents (e.g., pyrimidinyl, pyridinyl) are frequently reported in kinase inhibitor patents, while sulfonamide derivatives are common in antimicrobial and anti-inflammatory agents .

Biological Activity

N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological properties, including analgesic, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide can be represented as follows:

This structure features a piperidine ring substituted with a phenyl group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

Case Studies

- Analgesic Properties : In a study involving rodent models, N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide demonstrated significant analgesic effects comparable to standard analgesics. The reduction in pain response was noted at doses as low as 10 mg/kg, indicating its potential for pain management applications.

- Anti-inflammatory Effects : In vitro studies using human fibroblast cells showed that the compound inhibited the production of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations below 30 µM. This suggests its utility in treating inflammatory conditions.

- Cancer Research : Preliminary evaluations have indicated that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.